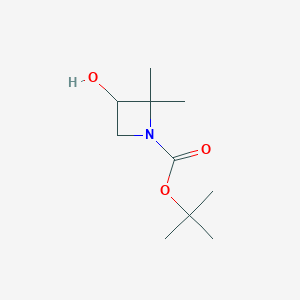![molecular formula C18H22N4O3S B2360034 Methyl-7-(4-Ethoxyphenyl)-5-ethyl-2-(Methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 909574-35-2](/img/structure/B2360034.png)
Methyl-7-(4-Ethoxyphenyl)-5-ethyl-2-(Methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese potenzieller Therapeutika
Diese Verbindung weist eine Struktur auf, die sie zu einem Vorläufer für die Synthese verschiedener therapeutischer Wirkstoffe macht. Der Triazolopyrimidinkern ist ein häufiges Motiv in Medikamenten, die auf Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und Hyperproliferationsstörungen abzielen . Sein Potenzial für Modifikationen macht es zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Organische Synthese: Katalysatorfreie Reaktionen
Die Verbindung wurde bei der mikrowellen-gestützten, katalysatorfreien Synthese von 1,2,4-Triazolopyridinen eingesetzt . Dieses Verfahren ist bedeutsam für seinen umweltfreundlichen Ansatz, da es den Einsatz von Schwermetallkatalysatoren vermeidet und die Umweltbelastung durch chemische Synthese reduziert.
Materialwissenschaft: Entwicklung funktionaler Materialien
In der Materialwissenschaft können Derivate der Verbindung verwendet werden, um funktionale Materialien mit spezifischen Eigenschaften zu erzeugen. Diese Materialien könnten Anwendungen in der Elektronik, Photonik oder als Sensoren finden, da das Triazolopyrimidinringsystem elektronische Eigenschaften aufweist .
Pharmakologie: Inhibitoren zur Behandlung von Krankheiten
Derivate dieser Verbindung haben Aktivität als Inhibitoren gegen verschiedene Enzyme gezeigt, was entscheidend für die Behandlung von Krankheiten wie Malaria ist. Sie wirken als Dihydroorotat-Dehydrogenase-Inhibitoren, ein essentielles Enzym für die De-novo-Pyrimidinbiosynthese bei Plasmodium-Arten .
Biochemie: Studien zu Enzymmechanismen
Die Verbindung kann verwendet werden, um Enzymmechanismen zu untersuchen, insbesondere solche, die Transamidierungs- und nucleophile Additionsreaktionen beinhalten . Das Verständnis dieser Mechanismen ist entscheidend für die Entwicklung von Medikamenten, die die Enzymaktivität modulieren können.
Molekulare Biologie: Wechselwirkung mit Nukleinsäuren
Untersuchungen haben gezeigt, dass ähnliche Verbindungen an HIV-TAR-RNA binden können, was auf potenzielle Anwendungen bei der Untersuchung der durch solche Wechselwirkungen verursachten pharmakologischen Aktivität hindeutet . Dies könnte zu neuen Strategien zur Bekämpfung von Virusinfektionen führen.
Synthetische Methodik: Vilsmeier-Reaktion
Es dient als Reaktant für die Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen . Diese Reaktion ist wichtig für die Bildung von Aldehyden und Ketonen aus nicht-aromatischen Verbindungen, die wichtige Zwischenprodukte in der organischen Synthese sind.
Wirkmechanismus
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function .
Biochemical Pathways
This pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased cell growth and induced apoptosis .
Result of Action
Related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce cell cycle arrest, and promote apoptosis .
Eigenschaften
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEMIQSVQYYAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)

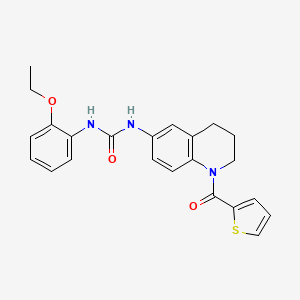


![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
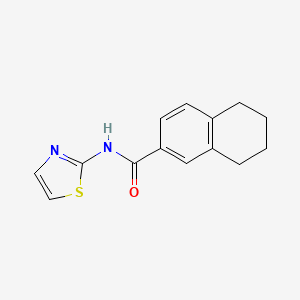
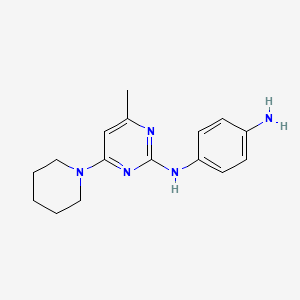
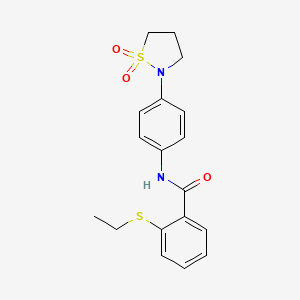
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
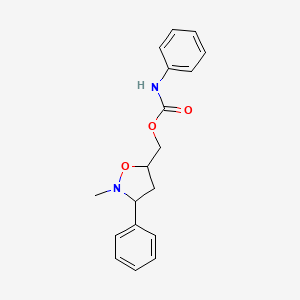
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
